Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a carboxamide group, as well as a thiazole ring with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the bromination of thiophene-2-carboxylic acid to obtain 5-bromothiophene-2-carboxylic acid. This intermediate is then reacted with ethyl 2-amino-4-methylthiazole-5-carboxylate in the presence of coupling agents like EDC·HCl and DMAP in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron or organotin reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its conductive properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar in structure but with a phenyl group instead of a bromothiophene ring.
5-Bromo-2-thiophenecarboxaldehyde: Shares the bromothiophene moiety but lacks the thiazole and carboxamide groups.
Uniqueness
Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate is unique due to its combination of a bromothiophene ring and a thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or conductive materials.
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-3-18-11(17)9-6(2)14-12(20-9)15-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADQTJCWDXXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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